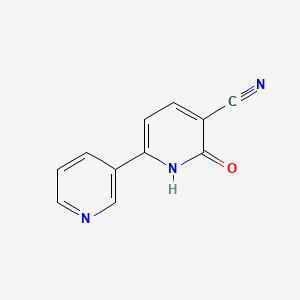

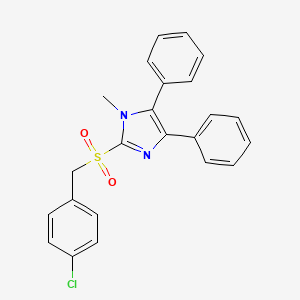

methyl 2-((1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-oxo-2H-chromene-3-carboxylate is a type of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of coumarin systems has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . Various methods have been developed for the synthesis of coumarin derivatives .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For instance, coumarins can undergo various reactions due to the presence of the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, the melting point can be determined experimentally . The IR spectrum provides information about the functional groups present in the molecule .Scientific Research Applications

Synthesis and Characterization

Domino Reaction Synthesis : Bondarenko et al. (2016) described the synthesis of 2H-pyrano-[4'',3'',2'':4',5']chromeno[2',3':4,5]thieno-[2,3-b]pyridin-2-ones using a domino reaction process. This process involves spatially adjacent active methylene, nitrile, and hydroxyl groups under base action, leading to intramolecular cyclization and the formation of a novel heterocyclic system (Bondarenko, Zhytnetskyi, Semenov, & Frasinyuk, 2016).

Docking Studies for Breast Cancer : A study by Abd El Ghani et al. (2022) involved the design, synthesis, and docking studies of chromeno[4,3-b]pyridine derivatives for breast cancer. Their research indicated that the oxolone moiety is essential for good interaction and showed significant activity against the breast cancer cell line (Abd El Ghani, Elmorsy, & Ibrahim, 2022).

Antibacterial Activity : Čačić et al. (2009) discussed the synthesis of various compounds based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid and their potential antibacterial activity against Gram-positive and Gram-negative bacteria. This research highlights the potential of these compounds in developing new antibacterial agents (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

Molecular Properties and Photoreactivity

Quantum Chemical Investigation : A study by Bouklah et al. (2012) conducted DFT and quantum-chemical calculations on molecular properties of substituted pyrrolidinones, providing insights into electronic properties such as HOMO and LUMO energy, which are crucial for understanding the reactivity and interaction of these molecules (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Photoactive Cellulose Derivatives : Wondraczek et al. (2012) synthesized photoactive derivatives of cellulose using 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, creating water-soluble polyelectrolytes with photochemically active chromene moieties. This is significant for the development of smart materials using light-triggered photodimerization (Wondraczek, Pfeifer, & Heinze, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-[1-(2-oxochromene-3-carbonyl)pyrrolidin-3-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-22-15(19)10-24-12-6-7-18(9-12)16(20)13-8-11-4-2-3-5-14(11)23-17(13)21/h2-5,8,12H,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSCUYAPHLXYBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2811913.png)

![2-(2-(benzo[d]isoxazol-3-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2811915.png)

![methyl 4-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2811919.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-difluorophenyl)piperazine-1-carboxamide](/img/structure/B2811930.png)